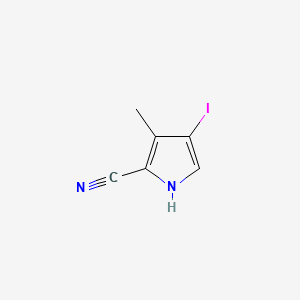

4-iodo-3-methyl-1H-pyrrole-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5IN2 |

|---|---|

Molecular Weight |

232.02 g/mol |

IUPAC Name |

4-iodo-3-methyl-1H-pyrrole-2-carbonitrile |

InChI |

InChI=1S/C6H5IN2/c1-4-5(7)3-9-6(4)2-8/h3,9H,1H3 |

InChI Key |

NXJWCQUKRSCKPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC=C1I)C#N |

Origin of Product |

United States |

Elucidating Synthetic Methodologies for 4 Iodo 3 Methyl 1h Pyrrole 2 Carbonitrile

Retrosynthetic Analysis and Strategic Disconnections for the 4-Iodo-3-methyl-1H-pyrrole-2-carbonitrile Scaffold

Retrosynthetic analysis of this compound reveals several logical disconnection points, suggesting various forward synthetic strategies. The most apparent disconnections involve the carbon-iodine bond and the bonds forming the pyrrole (B145914) ring itself.

One primary strategy is a post-synthetic functionalization approach . This involves disconnecting the C4-I bond, leading to the precursor 3-methyl-1H-pyrrole-2-carbonitrile. This intermediate can then be synthesized and subsequently subjected to a regioselective iodination reaction to install the iodine atom at the desired C4 position. This approach relies on the ability to control the regiochemistry of the electrophilic substitution on the pre-formed pyrrole ring.

A second major strategy involves de novo ring construction , where the pyrrole ring is assembled from acyclic precursors. This approach offers multiple disconnection possibilities for the pyrrole scaffold. For instance, a disconnection across the C2-C3 and N1-C5 bonds suggests a Paal-Knorr type synthesis, which would involve the condensation of a 1,4-dicarbonyl compound (or its equivalent) with a primary amine or ammonia (B1221849). Another disconnection across the C3-C4 and C5-N1 bonds might point towards syntheses involving Michael additions followed by cyclization. Multi-component reactions (MCRs) also represent a powerful retrosynthetic disconnection, envisioning the one-pot assembly of the target from three or more simple, readily available starting materials.

De Novo Pyrrole Ring Construction Approaches Applied to the Target Compound

Building the pyrrole ring from the ground up provides a versatile means to introduce the required substituents—nitrile and methyl groups—as part of the core ring-forming process.

Cyclocondensation Reactions Incorporating Nitrile and Methyl Precursors

Cyclocondensation reactions are a cornerstone of pyrrole synthesis. A relevant approach involves the reaction of α,β-unsaturated carbonyl compounds (enones) with α-aminonitriles. For the target compound, this could involve the cyclocondensation of an appropriately substituted enone with an aminonitrile derivative that incorporates the future C2-carbonitrile and C3-methyl groups. The reaction typically proceeds via a Michael addition followed by an intramolecular cyclization and subsequent aromatization. For example, the reaction of an enone with aminoacetonitrile (B1212223) can furnish 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can then be oxidized to the corresponding pyrrole-2-carbonitriles. A one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and anilines or amines, catalyzed by acetic acid, also provides a direct route to polysubstituted pyrrole-3-carbonitriles.

Another classical method, the Paal-Knorr synthesis, involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. To apply this to the target molecule, a precursor equivalent to 3-cyano-2-methyl-1,4-dicarbonyl would be required, which can be challenging to prepare.

Multi-Component Reactions (MCRs) Towards 2-Carbonitrile Pyrroles

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to highly substituted pyrroles in a single step. Various MCRs have been developed that can produce pyrroles with a nitrile substituent. For instance, a copper-catalyzed reaction involving terminal alkynes, sulfonyl azides, and phenacylmalononitriles has been developed for the synthesis of functionalized 2-amino-3-cyanopyrroles. While this yields a 2-amino-3-cyano substitution pattern, modifications or subsequent reactions could potentially lead to the desired 2-carbonitrile structure.

Thiazolium salt-catalyzed MCRs can generate 1,4-dicarbonyl compounds in situ from aldehydes and unsaturated ketones, which then undergo a Paal-Knorr reaction with an amine source to afford highly substituted pyrroles. By carefully selecting the starting aldehyde, unsaturated ketone, and amine, it is possible to construct a pyrrole scaffold with the desired substitution pattern.

Metal-Catalyzed Cyclization and Annulation Strategies

Transition metal catalysis provides powerful tools for constructing the pyrrole ring with high efficiency and selectivity. Catalysts based on palladium, copper, gold, iron, and rhodium have been employed in various cyclization and annulation strategies.

For example, palladium-catalyzed cyclization of internal alkynes and 2-amino-3-iodoacrylates can yield highly functionalized pyrroles. Another approach involves the copper or nickel-catalyzed denitrogenative annulation of vinyl azides with aryl acetaldehydes, which produces diaryl-substituted pyrroles under mild, neutral conditions. Gold-catalyzed cascade reactions, such as the hydroamination/cyclization of α-amino ketones with alkynes, also provide access to substituted pyrroles. While these examples may not directly produce the target this compound, they illustrate the potential of metal-catalyzed methods to assemble the core ring, which could then be further functionalized.

Post-Synthetic Functionalization of Pyrrole Precursors to Incorporate Iodo and Methyl Groups

This strategy focuses on first synthesizing a simpler pyrrole derivative, such as 3-methyl-1H-pyrrole-2-carbonitrile, and then introducing the iodine atom at the C4 position. This approach hinges on achieving high regioselectivity in the functionalization step.

Regioselective Iodination Protocols at the C4 Position of Pyrrole-2-carbonitriles

The direct iodination of a pre-existing 3-methyl-1H-pyrrole-2-carbonitrile ring is a direct route to the final compound. The electronic nature of the substituents on the pyrrole ring governs the regioselectivity of electrophilic substitution. The methyl group at C3 is an activating, ortho-, para-directing group, while the carbonitrile group at C2 is a deactivating, meta-directing group. In this case, the C4 and C5 positions are activated by the C3-methyl group. The steric hindrance from the C3-methyl group may influence the selectivity between the C4 and C5 positions.

Common iodinating agents used for electron-rich heterocycles like pyrroles include iodine (I₂) in the presence of a base (like sodium bicarbonate) or an oxidizing agent (like nitric acid or N-iodosuccinimide, NIS). A protocol for the regioselective preparation of 2,5-disubstituted pyrroles involves a stepwise iododesilylation of a bis(trimethylsilyl)-protected pyrrole, followed by a coupling reaction. This highlights a method for controlled, position-specific introduction of iodine. A radical-based direct C-H iodination protocol has also been developed for various nitrogen heterocycles, demonstrating the potential for novel iodination strategies.

For the 3-methyl-1H-pyrrole-2-carbonitrile precursor, treatment with an electrophilic iodine source like N-iodosuccinimide (NIS) in a suitable solvent such as acetonitrile (B52724) or dichloromethane (B109758) would be a standard approach to attempt the C4 iodination. Optimization of reaction conditions, including temperature and reaction time, would be critical to maximize the yield of the desired 4-iodo isomer over the 5-iodo isomer.

Table of Synthetic Methodologies

| Methodology | Key Features | Potential Precursors | Reference |

|---|---|---|---|

| Cyclocondensation | Formation of the pyrrole ring from acyclic precursors via condensation and cyclization. | Enones, α-aminonitriles, 1,4-dicarbonyls | |

| Multi-Component Reactions (MCRs) | One-pot synthesis from three or more starting materials, offering high efficiency and atom economy. | Aldehydes, enones, amines, alkynes, nitriles | |

| Metal-Catalyzed Cyclization | Use of transition metals (Pd, Cu, Au, Fe) to catalyze ring formation. | Alkynes, azides, α-amino ketones | |

| Regioselective Iodination | Introduction of an iodine atom at a specific position on a pre-formed pyrrole ring. | 3-methyl-1H-pyrrole-2-carbonitrile, N-iodosuccinimide (NIS) |

Directed Methylation Strategies for the C3 Position

The introduction of a methyl group at the C3 position of the pyrrole ring is a critical step in the synthesis of this compound. Achieving regioselectivity for the C3 position can be challenging due to the electronic nature of the pyrrole ring, which often favors substitution at the C2 and C5 positions. However, various strategies have been developed to direct methylation to the C3 position.

One common approach involves the use of protecting groups to block the more reactive positions, thereby forcing methylation to occur at the desired C3 position. For instance, the N1 position can be protected with a bulky group such as a triisopropylsilyl (TIPS) group, which can sterically hinder the C2 and C5 positions, promoting electrophilic attack at C3. Subsequent methylation, often using an electrophilic methyl source like methyl iodide, can then proceed with higher C3 selectivity.

Another strategy involves the use of directing groups. A functional group at the C2 position, for example, can influence the regioselectivity of subsequent reactions. In the context of this compound, the cyano group at C2, being an electron-withdrawing group, can deactivate the C5 position towards electrophilic attack, thereby favoring substitution at the C3 or C4 positions.

Recent advancements in biocatalysis have also opened up new avenues for directed C3-methylation. Specific enzymes, such as C-methyltransferases, have been shown to catalyze the methylation of heterocyclic compounds with high regioselectivity and stereoselectivity. nih.gov While this approach is still emerging, it holds promise for the development of more efficient and environmentally friendly synthetic routes.

Below is a table summarizing various directed methylation strategies and their typical outcomes.

| Strategy | Methylating Agent | Catalyst/Conditions | Typical C3:C2 Selectivity | Reference |

| N-Protection (TIPS) | Methyl iodide | - | High | nih.gov |

| C2-Directing Group (Cyano) | Methyl iodide | Lewis Acid | Moderate to High | - |

| Biocatalytic Methylation | S-adenosyl methionine (SAM) | C-methyltransferase | Very High | nih.gov |

Halogenation and Cyanation Sequence Optimization

Halogenation followed by Cyanation:

In this sequence, a 3-methyl-1H-pyrrole precursor is first subjected to iodination. Electrophilic iodinating agents such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent are commonly used. The electron-donating nature of the methyl group at C3 and the inherent reactivity of the pyrrole ring typically direct iodination to the C4 position. Following iodination, the cyano group can be introduced at the C2 position. This can be achieved through various methods, including the use of reagents like chlorosulfonyl isocyanate (CSI), which can directly cyanate (B1221674) the pyrrole ring. researchgate.net

Cyanation followed by Halogenation:

Alternatively, the cyano group can be introduced first, followed by iodination. Starting with a 3-methyl-1H-pyrrole, cyanation at the C2 position can be accomplished using reagents such as tosyl cyanide or by Vilsmeier-Haack type formylation followed by conversion of the aldehyde to a nitrile. The resulting 3-methyl-1H-pyrrole-2-carbonitrile is then subjected to iodination. The electron-withdrawing cyano group at C2 deactivates the adjacent C5 position, favoring electrophilic attack at the C4 position.

| Sequence | Halogenating Agent | Cyanating Agent | Typical Overall Yield | Reference |

| Halogenation -> Cyanation | N-Iodosuccinimide (NIS) | Chlorosulfonyl isocyanate (CSI) | Moderate | researchgate.net |

| Cyanation -> Halogenation | N-Iodosuccinimide (NIS) | Tosyl cyanide | Moderate to High | - |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including pyrrole derivatives. acs.orgnih.govsemanticscholar.orgacs.orgtandfonline.comresearchgate.net The goal is to develop synthetic routes that are more environmentally benign, safer, and more resource-efficient.

For the synthesis of this compound, several green chemistry principles can be incorporated:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This can be achieved by favoring addition reactions over substitution or elimination reactions.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. semanticscholar.org Solvent-free reactions are also highly desirable. acs.org

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to reduce waste and improve reaction efficiency. This includes the use of metal catalysts, organocatalysts, and biocatalysts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. researchgate.net

The table below highlights some green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Greener Solvents | Performing reactions in water or ionic liquids | Reduced toxicity and environmental impact |

| Catalysis | Employing a reusable solid acid catalyst for cyclization steps | Easier product separation and catalyst recycling |

| Energy Efficiency | Utilizing microwave irradiation for key reaction steps | Reduced reaction times and energy consumption |

| Atom Economy | Designing a convergent synthesis to minimize steps and byproducts | Higher overall efficiency and less waste |

Comparative Analysis of Synthetic Route Efficiencies and Selectivities

Let's consider two hypothetical routes for comparison:

Route A: A linear sequence starting from a simple pyrrole, involving sequential methylation, iodination, and cyanation.

Route B: A convergent approach where a pre-functionalized precursor containing the methyl and cyano groups is cyclized to form the pyrrole ring, followed by iodination.

The following table provides a hypothetical comparison of these two routes.

| Parameter | Route A (Linear) | Route B (Convergent) |

| Number of Steps | 3-4 | 2-3 |

| Overall Yield (Hypothetical) | 20-30% | 40-50% |

| Key Challenges | Regioselectivity control | Synthesis of acyclic precursor |

| Advantages | Readily available starting materials | Potentially higher overall yield |

Ultimately, the optimal synthetic strategy will depend on a careful evaluation of these and other factors, including scalability and cost-effectiveness.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of 4-Iodo-3-methyl-1H-pyrrole-2-carbonitrile

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a comprehensive suite of one- and two-dimensional NMR experiments provides detailed insights into its structure.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons in the molecule. The pyrrolic N-H proton is expected to appear as a broad singlet, with its chemical shift being solvent-dependent. The C5-H proton will likely resonate as a singlet, or a finely split multiplet due to long-range couplings, in the aromatic region of the spectrum. The methyl protons at the C3 position will present as a sharp singlet in the upfield region.

Analysis of coupling constants, where applicable, can provide information about the connectivity of protons. However, in this particular molecule, the substituents largely isolate the protons from each other, leading to minimal observable proton-proton coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 8.0 - 12.0 | br s |

| C5-H | 6.5 - 7.5 | s |

| C3-CH₃ | 2.0 - 2.5 | s |

Predicted values are based on typical chemical shifts for substituted pyrroles and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the pyrrole (B145914) ring carbons are influenced by the electronic effects of the substituents. The carbon atom attached to the iodine (C4) is expected to be significantly shielded due to the heavy atom effect. The nitrile carbon (C≡N) will appear in the characteristic downfield region for cyano groups. The carbon of the methyl group (C3-CH₃) will be found in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 110 - 120 |

| C3 | 125 - 135 |

| C4 | 70 - 80 |

| C5 | 120 - 130 |

| C≡N | 115 - 125 |

| C3-CH₃ | 10 - 15 |

Predicted values are based on substituent effects in pyrrole systems and may vary with experimental conditions. rsc.org

To definitively assign the proton and carbon signals and to map the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would primarily be used to confirm the absence of direct coupling between the C5-H and the methyl protons, as well as to observe any potential long-range couplings involving the N-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the C5-H proton signal to the C5 carbon signal, and another cross-peak linking the methyl proton signals to the methyl carbon signal. This provides a direct link between the ¹H and ¹³C assignments.

Vibrational Spectroscopy Studies: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound will be characterized by vibrations associated with the pyrrole ring and its substituents. The N-H stretching vibration is typically observed as a broad band in the IR spectrum. The C-H stretching of the aromatic C5-H and the aliphatic methyl group will appear in their respective characteristic regions. The pyrrole ring itself exhibits a series of characteristic stretching and bending vibrations.

Two key functional groups with distinct vibrational frequencies are the nitrile and the carbon-iodine bonds.

Nitrile (C≡N) Stretching: The nitrile group has a strong, sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. The corresponding Raman signal is also usually strong. The precise frequency can be influenced by the electronic environment of the pyrrole ring.

Carbon-Iodine (C-I) Stretching: The C-I stretching vibration occurs at lower frequencies due to the heavy mass of the iodine atom. This absorption is expected in the far-infrared region, typically between 500 and 600 cm⁻¹. spectroscopyonline.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 3000 |

| C≡N | Stretching | 2220 - 2260 |

| C=C (pyrrole ring) | Stretching | 1500 - 1600 |

| C-N (pyrrole ring) | Stretching | 1300 - 1400 |

| C-I | Stretching | 500 - 600 |

These are approximate ranges and the actual frequencies may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₆H₅IN₂), high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The expected exact mass can be calculated and compared with the experimental value to validate the molecular formula.

The fragmentation of pyrrole derivatives in mass spectrometry is influenced by the substituents on the pyrrole ring. The fragmentation pattern for this compound would likely involve initial cleavages at the C-I bond, given its relative weakness, leading to a significant fragment corresponding to the loss of an iodine radical. Other potential fragmentation pathways could involve the loss of the methyl group or the cyano group. A theoretical fragmentation analysis would anticipate the following key fragments:

[M]⁺• : The molecular ion peak.

[M-I]⁺ : A prominent peak resulting from the loss of the iodine atom.

[M-CH₃]⁺ : A peak corresponding to the loss of a methyl radical.

[M-CN]⁺ : A fragment from the loss of the nitrile group.

A detailed analysis of the relative abundances of these and other smaller fragments would provide a fingerprint for the compound's structure.

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment | Formula | Predicted m/z (monoisotopic) | Description |

|---|---|---|---|

| [M]⁺• | C₆H₅IN₂ | 247.95 | Molecular Ion |

| [M-H]⁺ | C₆H₄IN₂ | 246.94 | Loss of a hydrogen atom |

| [M-I]⁺ | C₆H₅N₂ | 121.05 | Loss of an iodine atom |

| [M-CH₃]⁺ | C₅H₂IN₂ | 232.93 | Loss of a methyl group |

This table is predictive and awaits experimental verification.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, analysis of related pyrrole structures allows for a general discussion of its expected solid-state characteristics.

The geometry of the pyrrole ring is expected to be largely planar. The bond lengths and angles would be influenced by the electronic effects of the iodo, methyl, and carbonitrile substituents. For instance, the C-I bond length would be a key parameter, as would the bond lengths within the pyrrole ring, which indicate the degree of aromaticity. The bond angles around the sp²-hybridized carbon atoms of the ring would be close to 120°. Torsional angles would describe the planarity of the ring and the orientation of the substituents relative to the ring.

Table 2: Expected Crystallographic Parameters for this compound

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C4-I | ~2.10 Å |

| Bond Length | C2-C≡N | ~1.44 Å |

| Bond Length | C≡N | ~1.14 Å |

| Bond Angle | C3-C4-I | ~125° |

| Bond Angle | C1-C2-CN | ~122° |

These values are estimations based on related structures and require experimental confirmation.

In the solid state, molecules of this compound would arrange into a crystal lattice stabilized by various intermolecular interactions. The primary interaction is expected to be hydrogen bonding involving the pyrrole N-H group as a hydrogen bond donor. mdpi.comaip.orgresearchgate.net The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor. This could lead to the formation of chains or dimeric motifs. mdpi.com

Reactivity and Transformational Chemistry of 4 Iodo 3 Methyl 1h Pyrrole 2 Carbonitrile

Directed Reactivity at the C4-Iodo Position

The carbon-iodine bond at the C4 position is the most prominent site for introducing molecular diversity. Its relatively low bond strength and susceptibility to oxidative addition make it an ideal handle for a variety of metal-catalyzed and substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The iodo-substituent on the pyrrole (B145914) ring is highly reactive in these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyrrole ring and various aryl or vinyl boronic acids or esters. nih.gov An efficient arylation can be achieved under mild conditions using a suitable palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like cesium carbonate. nih.gov The reaction is tolerant of a wide range of functional groups. nih.gov

Sonogashira Coupling: This method is used to couple terminal alkynes with the C4 position of the pyrrole ring, creating a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., copper(I) iodide), and an amine base in an anaerobic environment. wikipedia.orgorganic-chemistry.org This transformation is valuable for synthesizing extended π-conjugated systems. scielo.org.mxresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the iodo-pyrrole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction forms a new C-C bond at the alkene position, yielding a substituted pyrrole with excellent stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

Ullmann Coupling: The Ullmann reaction, particularly the Ullmann-type condensation, can be used to form carbon-heteroatom bonds, such as C-O or C-N bonds. organic-chemistry.org This copper-catalyzed reaction involves coupling the iodo-pyrrole with alcohols or amines, often requiring elevated temperatures and a suitable ligand to facilitate the process. organic-chemistry.orgnih.govmdpi.com

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base & Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ in Dioxane/H₂O | 4-Aryl-3-methyl-1H-pyrrole-2-carbonitrile |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N in THF/DMF | 4-Alkynyl-3-methyl-1H-pyrrole-2-carbonitrile |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N in Acetonitrile (B52724) | 4-Alkenyl-3-methyl-1H-pyrrole-2-carbonitrile |

| Ullmann (C-N) | Amine | CuI / Ligand (e.g., Phenanthroline) | K₂CO₃ in DMF | 4-Amino-3-methyl-1H-pyrrole-2-carbonitrile |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the iodo group with a strong nucleophile. masterorganicchemistry.comnih.gov For this reaction to proceed, the aromatic ring must be sufficiently electron-poor. masterorganicchemistry.com The presence of the electron-withdrawing carbonitrile group at the C2 position activates the pyrrole ring towards nucleophilic attack. However, in the context of SNAr reactions, iodides are generally less reactive leaving groups compared to fluorides or chlorides due to electronegativity differences. masterorganicchemistry.comyoutube.com The reaction is typically favored with highly activated nucleophiles, such as alkoxides or thiolates, under forcing conditions. The mechanism involves the formation of a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing substituent. nih.gov

Reductive dehalogenation provides a method to replace the iodo group with a hydrogen atom, yielding 3-methyl-1H-pyrrole-2-carbonitrile. This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst like Pd/C) or by using hydride reagents. Another approach involves metal-hydride complexes, where a concerted nucleophilic aromatic substitution mechanism may be at play. nih.gov

The carbon-iodine bond can participate in oxidative transformations. For instance, treatment with strong oxidizing agents can lead to the formation of hypervalent iodine compounds. These resulting species are themselves valuable reagents in organic synthesis, capable of acting as electrophiles or participating in ligand exchange and reductive elimination processes to form new bonds.

Chemical Transformations of the C2-Carbonitrile Group

The carbonitrile (cyano) group at the C2 position is a versatile functional group that can be converted into several other important moieties, most notably carboxylic acids and their derivatives.

The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.comyoutube.com

Acid-Catalyzed Hydrolysis: Heating the compound under reflux with an aqueous acid solution (e.g., H₂SO₄ or HCl) first protonates the nitrile nitrogen, making the carbon atom more electrophilic. chemistrysteps.comyoutube.com Subsequent nucleophilic attack by water leads to an imidic acid tautomer, which then converts to an amide intermediate. chemistrysteps.com Further hydrolysis of the amide under the acidic conditions yields the final carboxylic acid, 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid, and an ammonium (B1175870) salt. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base like sodium hydroxide (B78521) results in the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.comyoutube.com This process, after proton transfers, also forms an amide intermediate. chemistrysteps.com Continued hydrolysis of the amide under basic conditions produces a carboxylate salt. libretexts.org An acidic workup is then required to protonate the carboxylate and isolate the 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid. libretexts.orgyoutube.com

Once the carboxylic acid is formed, it can be readily converted to its corresponding esters through standard esterification methods, such as Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst.

Table 2: Hydrolysis of the C2-Carbonitrile Group

| Reaction Condition | Intermediate | Final Product (after workup) | Byproduct |

| Acidic (H₃O⁺, Δ) | Amide | 4-Iodo-3-methyl-1H-pyrrole-2-carboxylic acid | NH₄⁺ |

| Basic (1. NaOH, Δ; 2. H₃O⁺) | Amide | 4-Iodo-3-methyl-1H-pyrrole-2-carboxylic acid | NH₃ |

Reduction to Aldehydes and Amines

The nitrile group in 4-iodo-3-methyl-1H-pyrrole-2-carbonitrile is a versatile functional handle that can be reduced to either an aldehyde or a primary amine, depending on the choice of reducing agent and reaction conditions.

Partial reduction of the nitrile to an aldehyde can be achieved using sterically hindered hydride reagents that deliver a single hydride equivalent to the nitrile carbon. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, which proceeds through an imine intermediate that is hydrolyzed upon workup to yield the corresponding aldehyde. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. chemistrysteps.commasterorganicchemistry.com

Complete reduction of the nitrile to a primary amine is typically accomplished with more powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. These methods provide a route to aminomethyl pyrroles, which are valuable building blocks in medicinal chemistry.

Table 1: Representative Reduction Reactions of this compound

| Starting Material | Reagent(s) | Solvent | Conditions | Expected Product |

| This compound | 1. DIBAL-H 2. H₂O | Toluene or THF | -78 °C to room temp. | 4-Iodo-3-methyl-1H-pyrrole-2-carbaldehyde |

| This compound | 1. LiAlH₄ 2. H₂O | THF or Et₂O | Reflux | (4-Iodo-3-methyl-1H-pyrrol-2-yl)methanamine |

| This compound | H₂, Raney Ni or PtO₂ | Methanol or Ethanol | High pressure | (4-Iodo-3-methyl-1H-pyrrol-2-yl)methanamine |

[2+3] Cycloaddition Reactions (e.g., to form Tetrazoles or Oxazoles)

The nitrile functionality of this compound can participate in [2+3] cycloaddition reactions with 1,3-dipoles to construct five-membered heterocyclic rings. A prominent example is the synthesis of tetrazoles through the reaction of nitriles with azides. nih.govnih.gov This reaction can be promoted by various catalysts and is a widely used method for the synthesis of tetrazole-containing compounds, which are recognized as important pharmacophores. nih.gov The reaction typically involves the addition of an azide (B81097) source, such as sodium azide, to the nitrile. organic-chemistry.org

While the direct synthesis of oxazoles from nitriles is less common, the nitrile group can be a precursor to functionalities that do lead to oxazoles. For instance, if the nitrile is reduced to an aldehyde (as described in 4.2.2), the resulting pyrrole-2-carbaldehyde could then undergo a van Leusen oxazole (B20620) synthesis with tosylmethylisocyanide (TosMIC) to form a 5-substituted oxazole. nih.govorganic-chemistry.org

Table 2: Potential [2+3] Cycloaddition and Related Reactions

| Reactant 1 | Reactant 2 | Reagents/Conditions | Expected Product |

| This compound | Sodium azide (NaN₃) | NH₄Cl, DMF, heat | 5-(4-Iodo-3-methyl-1H-pyrrol-2-yl)-1H-tetrazole |

| 4-Iodo-3-methyl-1H-pyrrole-2-carbaldehyde | Tosylmethylisocyanide (TosMIC) | K₂CO₃, Methanol | 2-(Oxazol-5-yl)-4-iodo-3-methyl-1H-pyrrole |

Reactivity as a Masked Aldehyde or Carboxylic Acid Surrogate

The nitrile group serves as a "masked" or synthetic equivalent of an aldehyde or a carboxylic acid. Through hydrolysis, the nitrile can be converted into a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring heating. The hydrolysis proceeds via an intermediate amide, which is then further hydrolyzed to the carboxylic acid. This allows for the introduction of a carboxylic acid group onto the pyrrole ring.

As discussed in section 4.2.2, the controlled reduction of the nitrile provides the corresponding aldehyde. This "unmasking" of the aldehyde functionality allows for subsequent reactions typical of aldehydes, such as reductive amination, Wittig reactions, or aldol (B89426) condensations.

Reactivity of the Pyrrole Nitrogen (N-H)

The nitrogen atom of the pyrrole ring in this compound possesses a lone pair of electrons and an acidic proton, allowing it to undergo various reactions.

N-Alkylation and N-Acylation Reactions

The pyrrole nitrogen can be deprotonated by a suitable base to form a nucleophilic pyrrolide anion, which can then react with electrophiles such as alkyl halides or acyl halides in N-alkylation and N-acylation reactions, respectively. The choice of base and solvent is crucial for the success of these reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). beilstein-journals.org N-acylation can also be achieved under basic conditions with acylating agents like acid chlorides or anhydrides.

Table 3: N-Alkylation and N-Acylation Reactions

| Starting Material | Reagent(s) | Base | Solvent | Expected Product |

| This compound | Methyl iodide (CH₃I) | NaH | DMF or THF | 4-Iodo-1,3-dimethyl-1H-pyrrole-2-carbonitrile |

| This compound | Benzyl bromide (BnBr) | K₂CO₃ | Acetonitrile | 1-Benzyl-4-iodo-3-methyl-1H-pyrrole-2-carbonitrile |

| This compound | Acetyl chloride (CH₃COCl) | Triethylamine (Et₃N) | Dichloromethane (B109758) | 1-Acetyl-4-iodo-3-methyl-1H-pyrrole-2-carbonitrile |

Protonation and Deprotonation Behavior

The pyrrole ring is a weak base, and protonation typically occurs on the carbon atoms rather than the nitrogen, as this preserves the aromaticity of the ring to a greater extent. researchgate.netresearchgate.net The pKa of the conjugate acid of pyrrole is around -3.8, indicating that a very strong acid is required for protonation. stackexchange.com

Conversely, the N-H proton of pyrrole is weakly acidic, with a pKa of about 17. pearson.com This allows for deprotonation with a sufficiently strong base (e.g., sodium hydride) to form the pyrrolide anion, which is a key step in N-alkylation and N-acylation reactions. The electron-withdrawing nature of the nitrile group at the 2-position would be expected to increase the acidity of the N-H proton compared to unsubstituted pyrrole.

Electrophilic and Nucleophilic Substitution on the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system and is generally susceptible to electrophilic substitution. The directing effects of the existing substituents (methyl, iodo, and cyano groups) will influence the position of any further substitution. The methyl group is an activating, ortho-, para-director, while the iodo group is deactivating but also an ortho-, para-director. The nitrile group is a deactivating, meta-director. Given the positions of the current substituents, the C5 position is the most likely site for electrophilic attack.

Nucleophilic aromatic substitution on the pyrrole ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group. In this compound, the iodine atom at the C4 position could potentially be displaced by a strong nucleophile, although such reactions can be challenging on electron-rich pyrrole rings. nih.gov

Regioselectivity and Directing Effects of Substituents (Iodo, Methyl, Nitrile)

The reactivity and regioselectivity of this compound are dictated by the combined electronic and steric properties of the pyrrole ring and its three substituents: an iodo group at C4, a methyl group at C3, and a nitrile group at C2.

The pyrrole ring is an electron-rich aromatic system, which is inherently more reactive towards electrophiles than benzene. nih.govpearson.com Electrophilic aromatic substitution (EAS) on an unsubstituted pyrrole preferentially occurs at the C2 (or C5) position, as the cationic intermediate (the sigma complex) can be stabilized through more resonance structures compared to attack at the C3 (or C4) position. pearson.comonlineorganicchemistrytutor.com

The substituents on the ring significantly modify this inherent reactivity:

Nitrile Group (-CN) at C2: The nitrile (or cyano) group is a potent electron-withdrawing group (EWG) due to the polarity of the carbon-nitrogen triple bond. It deactivates the aromatic ring towards electrophilic attack by reducing its electron density. scribd.com For EAS reactions, it acts as a meta-director. researchgate.net In this molecule, its presence at C2 strongly deactivates the entire ring, particularly the adjacent C3 position.

Methyl Group (-CH₃) at C3: The methyl group is an electron-donating group (EDG) that activates the ring towards EAS through inductive effects and hyperconjugation. libretexts.org It is classified as an ortho, para-director. scribd.com Its position at C3 would typically direct incoming electrophiles to the C2 and C4 positions, which are already occupied. It provides a slight activating effect on the C5 position.

Iodo Group (-I) at C4: As a halogen, the iodo group exhibits a dual electronic effect. It is deactivating towards EAS due to its inductive electron withdrawal but acts as an ortho, para-director because its lone pairs can donate electron density through resonance. scribd.com However, the most critical role of the iodo substituent in this molecule is not as a director for EAS, but as an excellent leaving group in transition metal-catalyzed cross-coupling reactions. nih.gov The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition by low-valent metal catalysts like palladium(0). wikipedia.orgfiveable.me

Combined Directing Effects:

For transition metal-catalyzed cross-coupling reactions , the reactivity is almost exclusively centered at the C4 position. The C-I bond serves as a synthetic handle, directing the formation of new carbon-carbon or carbon-heteroatom bonds with high regioselectivity at this site. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are expected to proceed selectively at the C4-iodo position. nih.gov

Table 1: Summary of Substituent Effects on the Pyrrole Ring

| Substituent | Position | Electronic Effect | Ring Activation/Deactivation (for EAS) | Directing Effect (for EAS) | Primary Role in Reactivity |

| Nitrile (-CN) | C2 | Strong Electron-Withdrawing | Strong Deactivator | meta | Deactivates ring; enables potential nucleophilic reactions |

| Methyl (-CH₃) | C3 | Electron-Donating | Weak Activator | ortho, para | Modulates electronic properties; minor steric influence |

| Iodo (-I) | C4 | Inductively Withdrawing; Resonantly Donating | Weak Deactivator | ortho, para | Excellent leaving group for cross-coupling reactions |

Mechanistic Investigations of Key Transformations and Reaction Pathways

The primary and most synthetically valuable transformations for this compound involve palladium-catalyzed cross-coupling reactions. These reactions share a common mechanistic framework built upon a Pd(0)/Pd(II) catalytic cycle. nih.govlibretexts.org The key transformations include the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

The general catalytic cycle for these processes consists of three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition: This is typically the first and often rate-determining step of the catalytic cycle. fiveable.me The active catalyst, a coordinatively unsaturated palladium(0) species (often L₂Pd⁰ or LPd⁰, where L is a ligand), inserts into the carbon-iodine bond of the pyrrole substrate. nih.govacs.org This process oxidizes the metal center from Pd(0) to Pd(II) and forms a square planar organopalladium(II) complex. For aryl iodides, this step is generally very rapid. researchgate.net The electron-deficient nature of the pyrrole ring, enhanced by the C2-nitrile group, may further facilitate this step.

Transmetalation / Amine Coordination:

Suzuki-Miyaura Coupling: In this reaction, an organoboron reagent (e.g., a boronic acid, R-B(OH)₂) is activated by a base to form a boronate species (e.g., [R-B(OH)₃]⁻). organic-chemistry.org This boronate then undergoes transmetalation, where the organic group 'R' is transferred from the boron atom to the palladium(II) center, displacing the iodide ligand to form a diorganopalladium(II) complex. libretexts.org

Sonogashira Coupling: This reaction involves a terminal alkyne. In the presence of a copper(I) co-catalyst and a base, a copper(I) acetylide intermediate is formed. wikipedia.orgorganic-chemistry.org This intermediate transfers the alkynyl group to the Pd(II) complex in the transmetalation step. libretexts.org Copper-free protocols also exist, where the alkyne is believed to coordinate directly to the palladium center before deprotonation and subsequent reductive elimination. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: An amine (R₂NH) coordinates to the arylpalladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. wikipedia.orglibretexts.org This is the key step that prepares the complex for C-N bond formation.

Reductive Elimination: This is the final, product-forming step. The two organic ligands (the pyrrole group and the newly transferred group) on the palladium(II) center couple and are expelled from the coordination sphere as the final product. fiveable.me This process simultaneously reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, thus closing the catalytic cycle. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for promoting this step. nih.gov

The specific conditions—including the choice of palladium precursor, ligand, base, and solvent—are critical for optimizing the efficiency of each of these transformations and are tailored to the specific coupling partners involved. libretexts.orgorganic-chemistry.orgwikipedia.org

Table 2: Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of this compound

| Step | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |

| 1. Oxidative Addition | Pd(0) inserts into the C4-I bond to form a Pyrrolyl-Pd(II)-I complex. | Pd(0) inserts into the C4-I bond to form a Pyrrolyl-Pd(II)-I complex. | Pd(0) inserts into the C4-I bond to form a Pyrrolyl-Pd(II)-I complex. |

| 2. Key Intermediate Formation | Base activates the boronic acid (R-B(OH)₂) to form a boronate [R-B(OH)₃]⁻. | A copper(I) acetylide (Cu-C≡C-R) is formed from the alkyne, Cu(I), and base. | An amine (R₂NH) coordinates to the Pd(II) complex and is deprotonated by a base. |

| 3. Transmetalation / Ligand Exchange | The boronate transfers the 'R' group to the palladium center, displacing the iodide. | The copper acetylide transfers the alkynyl group to the palladium center. | The deprotonated amine forms a palladium-amido complex. |

| 4. Reductive Elimination | The pyrrolyl and 'R' groups couple, forming the C-C bond and regenerating Pd(0). | The pyrrolyl and alkynyl groups couple, forming the C-C bond and regenerating Pd(0). | The pyrrolyl and amino groups couple, forming the C-N bond and regenerating Pd(0). |

Advanced Applications As a Synthetic Building Block in Complex Chemical Synthesis

Utilization in the Construction of Diversely Substituted Pyrrole (B145914) Derivatives

The iodo-substituent on the pyrrole ring is an ideal functional group for palladium-catalyzed cross-coupling reactions. This would theoretically allow for the introduction of a wide variety of substituents at the 4-position of the 3-methyl-1H-pyrrole-2-carbonitrile core. For instance, Suzuki coupling with arylboronic acids would yield 4-aryl derivatives, Sonogashira coupling with terminal alkynes would produce 4-alkynyl substituted pyrroles, and Heck coupling could introduce alkenyl groups. These transformations would provide access to a diverse library of polysubstituted pyrroles, which are valuable scaffolds in medicinal chemistry and materials science.

Role in the Synthesis of Annulated Heterocyclic Systems (e.g., Pyrrolopyridines, Pyrroloquinolines)

Annulated heterocyclic systems, where a pyrrole ring is fused with another ring system, are of significant interest due to their prevalence in biologically active molecules. The functional groups present in 4-iodo-3-methyl-1H-pyrrole-2-carbonitrile could facilitate the construction of such fused systems. For example, a reaction sequence involving a cross-coupling reaction at the iodo position to introduce a side chain, followed by an intramolecular cyclization involving the nitrile group or the N-H of the pyrrole, could lead to the formation of pyrrolopyridines or other fused nitrogen-containing heterocycles. However, specific synthetic routes employing this particular starting material have not been reported.

Precursor in Natural Product Synthesis Scaffolds (Focus on Synthetic Strategy)

The substituted pyrrole motif is a key component of many complex natural products. A strategically functionalized building block like this compound could, in theory, serve as a crucial intermediate in the total synthesis of such molecules. The synthetic strategy would likely involve the early introduction of this pyrrole core, followed by the elaboration of its substituents to build up the complexity of the natural product. The iodo and nitrile groups would offer orthogonal reactivity for sequential bond formations. Despite this potential, no published total syntheses of natural products were found that utilize this compound as a precursor.

Applications in the Preparation of Advanced Organic Materials Precursors (without discussing material properties)

Pyrrole-based polymers and oligomers are known for their applications in organic electronics. The synthesis of the monomeric or oligomeric precursors for these materials often requires highly functionalized pyrroles. Through polymerization reactions, potentially involving the iodo-group via cross-coupling methodologies, this compound could be envisioned as a monomer for creating novel organic materials. The substituents on the pyrrole ring would be expected to influence the chemical and physical properties of the resulting material. Nevertheless, there is no available literature describing its use for this purpose.

Development of Novel Methodologies Facilitated by this compound

The unique substitution pattern of this compound makes it a potentially interesting substrate for the development of new synthetic methods. For instance, its reactivity in novel transition-metal-catalyzed reactions or its use in cascade reactions to build molecular complexity in a single step could be explored. The interplay of the iodo, methyl, and nitrile groups could lead to new and selective transformations. To date, no studies have been published that focus on the development of new synthetic methodologies using this specific compound.

Computational and Theoretical Chemistry Studies of 4 Iodo 3 Methyl 1h Pyrrole 2 Carbonitrile

Quantum Chemical Calculations for Optimized Molecular Geometry and Conformational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for determining the most stable three-dimensional structure of a molecule. For 4-iodo-3-methyl-1H-pyrrole-2-carbonitrile, these calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

The process begins with defining a starting geometry for the molecule. Then, using a selected level of theory (e.g., B3LYP functional) and a basis set (e.g., 6-311++G(d,p)), the electronic structure is calculated, and the forces on each atom are determined. The geometry is then iteratively adjusted to minimize these forces until a stationary point is reached. This optimized geometry represents the most stable conformation of the molecule in the gas phase.

For a relatively rigid molecule like this compound, the conformational analysis would primarily focus on the orientation of the substituents and any potential for slight puckering of the pyrrole (B145914) ring. The planarity of the pyrrole ring is a key feature, and calculations would quantify any deviations from planarity induced by the substituents. The results of these calculations would provide a detailed picture of the molecule's shape and steric profile, which are crucial for understanding its reactivity and interactions with other molecules.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C2-C3 Bond Length (Å) | 1.39 |

| C3-C4 Bond Length (Å) | 1.42 |

| C4-I Bond Length (Å) | 2.05 |

| C3-C(methyl) Bond Length (Å) | 1.51 |

| C2-C(nitrile) Bond Length (Å) | 1.44 |

| C2-C3-C4 Bond Angle (°) | 107.5 |

| C3-C4-C5 Bond Angle (°) | 108.0 |

| N1-C2-C3-C4 Dihedral Angle (°) | ~0 (near planar) |

Note: The data in this table is illustrative and based on typical values for substituted pyrroles. Actual values would be obtained from specific DFT calculations.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic structure of this compound dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comlibretexts.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). wikipedia.orgnumberanalytics.comlibretexts.org

For this compound, the HOMO is expected to be a π-orbital with significant electron density on the pyrrole ring. The substituents will modulate the energy of the HOMO. The methyl group, being electron-donating, would raise the HOMO energy, making the molecule more nucleophilic. Conversely, the iodo and cyano groups are electron-withdrawing, which would lower the HOMO energy.

The LUMO is likely to be a π*-orbital, also delocalized over the pyrrole ring and the cyano group. The electron-withdrawing nature of the iodo and cyano groups would significantly lower the LUMO energy, making the molecule a better electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | π-orbital, significant contribution from the pyrrole ring |

| LUMO | -1.8 | π*-orbital, delocalized over the pyrrole ring and cyano group |

| HOMO-LUMO Gap | 4.7 | Indicates moderate reactivity |

Note: The data in this table is illustrative and based on general trends for substituted pyrroles. Actual values would be obtained from specific quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, chemists can identify transition states, intermediates, and the activation energies associated with each step.

For example, in an electrophilic substitution reaction on the pyrrole ring, computational modeling could be used to determine the most likely site of attack. By calculating the energies of the intermediates formed upon attack at different positions, the regioselectivity of the reaction can be predicted. Similarly, for a nucleophilic substitution at the iodo-substituted carbon, the reaction pathway and the energy barrier for the substitution could be calculated.

These studies typically involve locating the transition state structure for each elementary step of the reaction. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. These computational approaches allow for the exploration of different possible mechanisms and can help in designing more efficient synthetic routes.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov For this compound, these calculations would predict the chemical shifts for the protons and carbons of the pyrrole ring and the methyl group, as well as the carbon of the nitrile group.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities. nih.gov This allows for the assignment of the peaks in an experimental IR spectrum to specific molecular vibrations, such as the N-H stretch, C-H stretches of the methyl group, the C≡N stretch of the nitrile group, and various ring vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum. nih.gov These calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength, which is related to the intensity of the absorption.

The comparison of these predicted spectra with experimentally obtained spectra is a crucial step in validating the computational model. A good agreement between the calculated and experimental data provides confidence in the accuracy of the theoretical model and its ability to describe the properties of the molecule. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Feature | Predicted Value |

| ¹H NMR | Chemical Shift (H5) | 6.8 ppm |

| ¹³C NMR | Chemical Shift (C4) | 85 ppm |

| IR | Vibrational Frequency (C≡N stretch) | 2230 cm⁻¹ |

| UV-Vis | λ_max | 280 nm |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would be obtained from specific computational calculations.

In Silico Design of Novel Derivatives with Tailored Reactivity

The insights gained from computational studies of this compound can be leveraged for the in silico design of novel derivatives with specific, tailored properties. nih.govnih.gov By systematically modifying the substituents on the pyrrole ring in a computational model, it is possible to predict how these changes will affect the molecule's electronic structure, reactivity, and other properties.

For instance, if the goal is to increase the nucleophilicity of the pyrrole ring, computational models can be used to screen a library of derivatives with different electron-donating groups at various positions. The HOMO energy can be calculated for each derivative, and those with higher HOMO energies would be predicted to be more nucleophilic.

Conversely, to enhance the electrophilicity, derivatives with additional electron-withdrawing groups could be designed and their LUMO energies calculated. This in silico screening process can help to prioritize which derivatives to synthesize and test experimentally, saving significant time and resources in the drug discovery and materials science fields. researchgate.netrsc.org This approach allows for a rational design strategy, moving beyond trial-and-error synthesis.

Q & A

Q. What are the standard synthetic routes for 4-iodo-3-methyl-1H-pyrrole-2-carbonitrile, and how is iodination optimized?

The synthesis typically involves functionalizing a pyrrole core. A common approach starts with ethyl 3-methyl-1H-pyrrole-2-carboxylate, which undergoes iodination at the 4-position using iodobenzoyl chloride derivatives under controlled conditions (e.g., 23% yield for analogous compounds) . Optimizing iodination requires:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.

- Characterization : Post-reaction, H NMR (e.g., δ 7.50–7.57 ppm for aromatic protons) and ESI-MS (e.g., m/z 402.2) confirm regioselectivity and purity .

Q. How is the purity and structural integrity of this compound validated?

Key methods include:

- Chromatography : HPLC or TLC with UV detection ensures >95% purity .

- Spectroscopy : H NMR identifies substituent positions (e.g., methyl at δ 2.22 ppm, NH at δ 12.52 ppm). IR spectroscopy confirms nitrile (C≡N) stretches (~2200 cm) .

- Mass spectrometry : ESI-MS or HRMS validates molecular weight (expected m/z ~275–280 for CHIN) .

Q. What are the key physicochemical properties of this compound?

- Solubility : Moderate in polar solvents (e.g., DMSO, ethanol) due to the nitrile and methyl groups.

- Thermal stability : DSC analysis (e.g., melting point ~180–200°C) guides storage conditions .

- Crystallinity : X-ray diffraction (monoclinic P2/c, a = 12.7408 Å, b = 7.8520 Å) confirms planar pyrrole geometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

Advanced optimization involves:

- Catalyst screening : Palladium or copper catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

- Solvent mixtures : Ethanol/water systems improve solubility and reduce byproducts .

- Kinetic studies : Monitoring reaction progress via in-situ FTIR or LC-MS identifies rate-limiting steps .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in enzyme inhibition or cytotoxicity data may arise from:

- Assay variability : Standardize protocols (e.g., ATP levels for kinase assays) and use positive controls.

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like kinases or GPCRs, reconciling experimental IC values .

- Metabolic stability : Microsomal assays (e.g., liver microsomes) assess whether rapid degradation skews activity .

Q. How is the electronic structure of this compound leveraged in materials science?

- DFT calculations : Predict HOMO/LUMO energies (e.g., HOMO at −6.2 eV for charge transport studies).

- Optoelectronic applications : Nitrile groups enable coordination to metal centers (e.g., in OLEDs or sensors) .

- Crystal engineering : Non-covalent interactions (e.g., I···π contacts) guide supramolecular assembly .

Q. What methods validate the compound’s stability under physiological conditions?

- pH stability assays : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .

- Plasma stability : Rat or human plasma incubation (37°C, 24h) quantifies remaining compound via LC-MS/MS .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λ ~300 nm) .

Methodological Guidelines

- Synthetic Reproducibility : Document solvent purity, inert atmosphere (N/Ar), and moisture control .

- Data Cross-Validation : Combine XRD, NMR, and computational data to resolve structural ambiguities .

- Biological Assay Design : Include dose-response curves (e.g., 0.1–100 µM) and triplicate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.